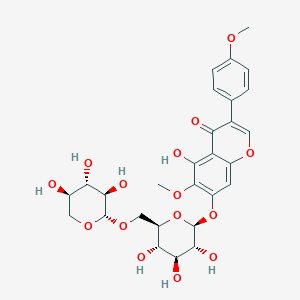

Kakkalide

Description

hepatoprotective isoflavonoid from Pueraria;

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O15/c1-37-12-5-3-11(4-6-12)13-8-39-15-7-16(26(38-2)22(33)18(15)19(13)30)42-28-25(36)23(34)21(32)17(43-28)10-41-27-24(35)20(31)14(29)9-40-27/h3-8,14,17,20-21,23-25,27-29,31-36H,9-10H2,1-2H3/t14-,17-,20+,21-,23+,24-,25-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVAYNGFFDZGDR-CIJVEFAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207003 | |

| Record name | Kakkalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58274-56-9 | |

| Record name | Kakkalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58274-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kakkalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058274569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kakkalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical and Biological Profile of Kakkalide: A Technical Overview

Kakkalide, an isoflavone glycoside, has garnered attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and the experimental methodologies used to elucidate its biological effects. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Structure of this compound

This compound is chemically classified as an isoflavone.[1] Its structure is characterized by a core isoflavone skeleton substituted with methoxy and hydroxyl groups, and a disaccharide moiety attached via a glycosidic bond.

Systematic IUPAC Name: 5-hydroxy-6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[2][3]

Chemical Formula: C₂₈H₃₂O₁₅[2]

Molecular Weight: 608.54 g/mol [4]

| Property | Value | Reference |

| CAS Number | 58274-56-9 | [2] |

| PubChem CID | 5490351 | [2] |

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

References

- 1. Phosphorylation of Ser307 in insulin receptor substrate-1 blocks interactions with the insulin receptor and inhibits insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and irisolidone alleviate 2,4,6-trinitrobenzenesulfonic acid-induced colitis in mice by inhibiting lipopolysaccharide binding to toll-like receptor-4 and proteobacteria population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Kakkalide: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kakkalide, an isoflavonoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities, particularly its anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its molecular mechanism of action. Quantitative data from various studies are summarized for comparative analysis. Furthermore, this document presents detailed diagrams of experimental workflows and the intricate signaling pathways modulated by this compound to support further research and drug development initiatives.

Natural Sources of this compound

This compound, also known as irisolidone 7-xylosylglucoside, is predominantly found in the flowers of the Kudzu vine (Pueraria lobata, also referred to as Pueraria thunbergiana), a member of the Fabaceae family. The dried flower bud, known in traditional Chinese medicine as Puerariae Flos or Gehua, is the primary botanical source for this compound. While the roots of Pueraria lobata are also a rich source of other isoflavonoids like puerarin, the flowers are distinguished by their higher concentration of this compound.

Extraction and Purification of this compound

The extraction and purification of this compound from Puerariae Flos involve multi-step processes to isolate the compound from the complex plant matrix. Various methods have been developed, ranging from conventional solvent extraction to modern ultrasound-assisted techniques.

Extraction Methodologies

Several extraction techniques have been reported for the isolation of flavonoids, including this compound, from Puerariae Flos. The choice of method and solvent significantly impacts the yield and purity of the final extract.

Table 1: Comparison of Extraction Methods for Flavonoids from Puerariae Flos

| Extraction Method | Solvent System | Key Parameters | Reported Yield (Total Flavonoids) | Reference |

| Ultrasound-Assisted Extraction (UAE) | 50% (v/v) Methanol | Solid-to-liquid ratio: 1:30, Temperature: 70°C, Duration: 2.0 h (ultrasound 3 times, 30 min each) | Up to 17.5% | [1] |

| Reflux Extraction | 80% (v/v) Ethanol | Reflux for 1 hour (repeated twice) | Not specified | [2] |

| Reflux Extraction | Methanol | Not specified | 10.57% (isoflavone content) | [3] |

| Sonication | Methanol | Not specified | 7.99% (isoflavone content) | [3] |

Quantitative Analysis of this compound Content

A study utilizing quantitative proton nuclear magnetic resonance (qHNMR) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) has provided specific content percentages for this compound in different extracts of Puerariae Flos.

Table 2: this compound Content in Puerariae Flos Methanol Extracts

| Extract Type | This compound Content (% w/w) | Analytical Method | Reference |

| Methanol Sonication Extract (PLs) | 1.96% | qHNMR | [3] |

| Methanol Reflux Extract (PLr) | Not specified individually, but total isoflavone content was higher than sonication. | qHNMR | [3] |

Experimental Protocol: Extraction and Purification of this compound

The following protocol describes a general procedure for the extraction and purification of this compound from dried Puerariae Flos.

1. Extraction:

- Dried flowers of Pueraria lobata (1.6 kg) are extracted twice with methanol (16 L) at 80°C for 2 hours.

- The solvent is removed using a rotary evaporator at 45°C to yield the crude methanol extract.

2. Chromatographic Purification:

- The methanol extract is fractionated by column chromatography using Diaion HP-20 with a gradient system of acetone and water (from 0:100 to 100:0 v/v).

- Fractions containing this compound are further separated by Sephadex LH-20 column chromatography using 45% methanol as the eluent.

- The purity of the collected fractions is monitored by analytical HPLC.

Below is a visual representation of the general experimental workflow for the extraction and purification of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its significant anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

This compound and its primary metabolite, irisolidone, have been shown to suppress the activation of the NF-κB pathway through multiple mechanisms.[4] A key initiating step in the inflammatory cascade is the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4). This compound and irisolidone have been found to inhibit this binding.

Downstream of TLR4, the activation of the NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound and irisolidone inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65.[4][5][6]

The inhibitory action of this compound on the NF-κB pathway leads to a significant reduction in the expression of various pro-inflammatory mediators, including:

-

Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

-

Enzymes: Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS).

-

Inflammatory molecules: Prostaglandin E2 (PGE2).

The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This compound, a prominent isoflavonoid from Puerariae Flos, demonstrates significant potential as a therapeutic agent, largely owing to its potent anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. This guide has provided a comprehensive overview of its natural sources and detailed methodologies for its extraction and purification, supported by available quantitative data. The elucidated experimental workflows and signaling pathway diagrams offer a valuable resource for researchers and professionals in the field of drug discovery and development, paving the way for further investigation into the clinical applications of this promising natural compound.

References

- 1. Isolation and identification of urinary metabolites of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Factors affecting therapeutic protein purity and yield during chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absolute Quantification of Isoflavones in the Flowers of Pueraria lobata by qHNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic characterization of Puerariae Flos metabolites in vivo and assessment of its protective mechanisms against alcoholic liver injury in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oriental traditional herbal Medicine--Puerariae Flos: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Kakkalide in Pueraria lobata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of kakkalide, a significant isoflavonoid found in Pueraria lobata (kudzu). This compound, identified as irisolidone 7-O-xylosylglucoside, is a compound of interest for its potential pharmacological activities. This document elucidates the enzymatic steps from primary metabolism to the final complex glycoside, providing a framework for further research and potential biotechnological applications.

Introduction to this compound and Isoflavonoid Biosynthesis

Pueraria lobata is a rich source of various isoflavonoids, with puerarin and daidzein being the most extensively studied. This compound belongs to this class of specialized metabolites and is characterized by a unique irisolidone aglycone and a xylosylglucoside moiety at the 7-hydroxyl position. The biosynthesis of this compound originates from the general phenylpropanoid pathway, which converts phenylalanine into the precursors for flavonoid and isoflavonoid synthesis. The pathway then diverges to form the characteristic isoflavonoid backbone, followed by a series of specific modification reactions including hydroxylation, methylation, and glycosylation.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages:

-

Formation of the Isoflavonoid Core (Daidzein): This is the well-established general isoflavonoid pathway.

-

Modification of the Aglycone to form Irisolidone: This involves specific hydroxylation and methylation steps.

-

Glycosylation of Irisolidone: A two-step glycosylation process at the 7-O-position.

The proposed enzymatic steps are detailed below and illustrated in the pathway diagram.

From Phenylalanine to Daidzein

The initial steps of the pathway are shared with the biosynthesis of many other flavonoids and isoflavonoids.

The key enzymes in this stage are:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-Coumarate-CoA ligase

-

CHS: Chalcone synthase

-

CHR: Chalcone reductase

-

CHI: Chalcone isomerase

-

IFS: Isoflavone synthase

-

HID: 2-hydroxyisoflavanone dehydratase

Formation of the Irisolidone Aglycone

Irisolidone is a 6-hydroxy, 3'-O-methylated daidzein derivative. The formation of irisolidone from daidzein is proposed to proceed through the following steps.

-

Flavonoid 3'-hydroxylase (F3'H) (putative): While not explicitly identified in P. lobata for this specific reaction, F3'H enzymes are common in plants and are responsible for hydroxylation at the 3' position of the B-ring.

-

Isoflavone 3'-O-methyltransferase (PlOMT4): This enzyme has been identified in P. lobata and is crucial for the methylation of the 3'-hydroxyl group.

-

Flavonoid 6-hydroxylase (F6H) (putative): The enzyme responsible for the 6-hydroxylation of the isoflavone A-ring has not yet been characterized in P. lobata. However, F6H enzymes, which are often cytochrome P450-dependent monooxygenases or 2-oxoglutarate-dependent dioxygenases, have been identified in other legumes like soybean and are proposed to catalyze this step.

Glycosylation to this compound

The final steps involve the sequential addition of glucose and xylose to the 7-hydroxyl group of irisolidone.

Kakkalide's Mechanism of Action in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kakkalide, an isoflavone glycoside primarily found in the flower of Pueraria thunbergiana, has demonstrated significant anti-inflammatory properties in various preclinical models. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. The primary mechanism of action involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Furthermore, evidence suggests a role for this compound's metabolite, irisolidone, in modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This document synthesizes the current understanding of this compound's bioactivity, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and drug development efforts in the field of inflammatory diseases.

Introduction

Inflammatory diseases, including sepsis, colitis, and arthritis, are characterized by the dysregulation of cellular signaling pathways that lead to the overproduction of pro-inflammatory mediators. Key pathways implicated in this process include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways. This compound has emerged as a promising natural compound with the potential to mitigate inflammatory responses by targeting these critical signaling networks. This guide elucidates the intricate mechanisms through which this compound exerts its anti-inflammatory effects.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.

Molecular Interactions

This compound's inhibitory action on the NF-κB pathway is multifaceted, targeting several key steps in the signaling cascade. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been observed to inhibit the phosphorylation of IκB-α (Inhibitor of NF-κB alpha)[1]. This is a critical step, as IκB-α phosphorylation marks it for ubiquitination and subsequent proteasomal degradation. By preventing IκB-α degradation, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting its nuclear translocation and subsequent transcriptional activity[1]. Studies have also indicated that this compound and its metabolite, irisolidone, can inhibit the phosphorylation of upstream kinases such as IRAK1 and TAK1, further upstream events that lead to NF-κB activation.

Downstream Effects on Inflammatory Mediators

The inhibition of NF-κB activation by this compound leads to a significant reduction in the expression and production of a wide array of pro-inflammatory molecules.

| Cell Line/Model | Treatment | Target Molecule | Concentration of this compound | Inhibition/Reduction | Reference |

| LPS-stimulated Caco-2 cells | This compound | TNF-α | 20 µM | Significant reduction in supernatant levels | [1] |

| LPS-stimulated Caco-2 cells | This compound | IL-1β | 20 µM | Significant reduction in supernatant levels | [1] |

| LPS-stimulated peritoneal macrophages | This compound | TNF-α | Not specified | Down-regulated gene expression and production | |

| LPS-stimulated peritoneal macrophages | This compound | IL-1β | Not specified | Down-regulated gene expression and production | |

| LPS-stimulated peritoneal macrophages | This compound | COX-2 | Not specified | Down-regulated gene expression | |

| LPS-stimulated peritoneal macrophages | This compound | PGE2 | Not specified | Inhibited production |

Signaling Pathway Diagram

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, comprising cascades of kinases including p38, JNK, and ERK, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation. While direct evidence for this compound's effect on this pathway is still emerging, studies on its primary metabolite, irisolidone, provide significant insights.

Selective Inhibition of ERK Phosphorylation by Irisolidone

Research has shown that irisolidone, the aglycone metabolite of this compound, selectively represses LPS-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK) in microglial cells. Notably, this inhibitory effect was not observed for p38 MAPK or c-Jun N-terminal Kinase (JNK), suggesting a specific mode of action within the MAPK network.

Signaling Pathway Diagram

Figure 2: Selective inhibition of the ERK pathway by Irisolidone.

JAK-STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is another critical signaling route for numerous cytokines and growth factors that drive inflammation. To date, there is a lack of direct scientific evidence linking this compound or its metabolites to the modulation of the JAK-STAT pathway in the context of inflammatory diseases. Further research is warranted to investigate the potential effects of this compound on this important inflammatory signaling cascade.

Experimental Protocols

In Vitro Anti-inflammatory Activity Assessment in Macrophages

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Viability Assay: To determine the non-toxic concentration of this compound, cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. Cell viability is assessed using an MTT assay.

-

LPS Stimulation: Macrophages are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for cytokine measurements).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Levels of these cytokines in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for Signaling Proteins:

-

Cells are lysed after appropriate treatment times (e.g., 15-60 minutes for phosphorylation events).

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of IκB-α, p65, ERK, p38, and JNK.

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema Model

Objective: To assess the in vivo anti-inflammatory effect of this compound.

Methodology:

-

Animals: Male ICR mice (6-8 weeks old) are used.

-

Treatment: Animals are randomly divided into groups: control (vehicle), positive control (e.g., indomethacin), and this compound-treated groups (various doses). This compound is administered orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: 1% carrageenan solution (50 µL) is injected subcutaneously into the subplantar region of the right hind paw.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow Diagram

Figure 3: General experimental workflow for assessing this compound's anti-inflammatory activity.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential primarily through the robust inhibition of the NF-κB signaling pathway. Its metabolite, irisolidone, further contributes to this effect by selectively targeting the ERK branch of the MAPK pathway. While these findings are promising, further research is necessary to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Quantitative analysis: Determining the IC50 values of this compound for the inhibition of key kinases in the NF-κB and MAPK pathways.

-

JAK-STAT pathway: Investigating the potential interaction of this compound with the JAK-STAT signaling cascade.

-

In vivo models: Expanding the evaluation of this compound in a broader range of animal models of inflammatory diseases to establish its efficacy and safety profile.

-

Clinical translation: Exploring the potential for developing this compound or its derivatives as therapeutic agents for human inflammatory conditions.

This technical guide provides a comprehensive overview of the current knowledge on this compound's mechanism of action, offering a solid foundation for researchers and drug development professionals to advance the exploration of this promising natural compound.

References

Kakkalide as a Lactate Dehydrogenase Inhibitor: An Examination of Available Evidence

A thorough review of publicly available scientific literature and databases reveals no direct experimental evidence to substantiate the claim that Kakkalide functions as a lactate dehydrogenase (LDH) inhibitor. While some commercial suppliers list this compound as a potent LDH inhibitor, this assertion is not supported by published research containing quantitative data or specific experimental protocols. This technical guide will therefore summarize the known characteristics of this compound, provide a detailed overview of lactate dehydrogenase as a therapeutic target, and outline the standard methodologies used to identify and characterize LDH inhibitors, which would be required to validate such a claim.

This compound: An Isoflavonoid from Pueraria lobata

This compound is an isoflavonoid glycoside that has been isolated from the flowers of Pueraria lobata (Kudzu).[1] Its chemical structure and properties are documented in chemical databases.

Chemical Information:

| Property | Value |

| Molecular Formula | C₂₈H₃₂O₁₅ |

| Molecular Weight | 608.5 g/mol |

| CAS Number | 58274-56-9 |

| Reported Source | Flowers of Pueraria lobata (Willd.) Ohwi |

Primary research has investigated this compound for other biological activities. Notably, it has been reported to possess protective effects against ethanol-induced hepatic injury.[1] One study identified thirteen metabolites of this compound in rats, proposing a metabolic pathway for the compound.[1] Another publication describes this compound as an ameliorator of endothelial insulin resistance by suppressing reactive oxygen species (ROS)-associated inflammation. It is important to note that this study does not mention or investigate any activity related to lactate dehydrogenase.

Lactate Dehydrogenase (LDH) as a Therapeutic Target

Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD⁺.[2][3] This process is particularly important in cancer cells, which often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect).[4] By regenerating NAD⁺, LDH allows for the continuation of high-flux glycolysis, providing cancer cells with the necessary energy and building blocks for rapid proliferation.

The inhibition of LDH, particularly the LDHA isoform which is often overexpressed in tumors, is a promising strategy in cancer therapy.[4][5] Blocking LDH activity can lead to a depletion of NAD⁺, a buildup of pyruvate, and a decrease in lactate production, thereby disrupting cancer cell metabolism, inducing oxidative stress, and ultimately leading to cell death.[5] Consequently, the discovery and development of potent and selective LDH inhibitors are of significant interest to researchers and drug development professionals.

Experimental Protocols for LDH Inhibition Assessment

To validate the claim that a compound like this compound is an LDH inhibitor, a series of standardized biochemical and cellular assays must be performed. Below are detailed methodologies for key experiments.

In Vitro LDH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LDH.

Principle: The activity of LDH is typically monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the conversion of pyruvate to lactate. An inhibitor will slow down this rate of NADH consumption.

Materials:

-

Purified human LDH isoenzyme (e.g., LDHA/LDH-5)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Sodium pyruvate

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Reagent Preparation: Prepare stock solutions of NADH, sodium pyruvate, and the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound at various concentrations (a serial dilution is typical). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., oxamate or GSK-2837808A).

-

Purified LDH enzyme solution.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the sodium pyruvate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of LDH inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Enzyme Kinetic Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed.

Principle: The assay is similar to the inhibition assay, but reaction rates are measured at varying concentrations of both the substrate (pyruvate) and the inhibitor.

Protocol:

-

Set up multiple sets of reactions. Each set will have a fixed concentration of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

-

Within each set, vary the concentration of the substrate (pyruvate) across a wide range (e.g., 0.1 to 10 times the Michaelis constant, Kₘ).

-

Measure the initial reaction velocities for all conditions.

-

Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]). The pattern of changes in Vₘₐₓ and Kₘ in the presence of the inhibitor reveals the mechanism of inhibition.[6]

Data Presentation for a Putative LDH Inhibitor

Were this compound demonstrated to be an LDH inhibitor, the quantitative data would be summarized as follows:

Table 1: In Vitro LDH Inhibition by this compound

| Enzyme Isoform | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |

|---|---|---|---|

| Human LDHA | Data not available | Data not available | Data not available |

| Human LDHB | Data not available | Data not available | Data not available |

Table 2: Effect of this compound on Cancer Cell Viability and Lactate Production

| Cell Line | Treatment | Cell Viability (GI₅₀, µM) | Extracellular Lactate Change (%) |

|---|---|---|---|

| e.g., A549 (Lung) | This compound | Data not available | Data not available |

| e.g., PANC-1 (Pancreatic) | this compound | Data not available | Data not available |

Visualizing Workflows and Pathways

While a specific signaling pathway for this compound's action on LDH cannot be drawn without supporting data, a general workflow for screening and characterizing a potential LDH inhibitor can be visualized.

Caption: A generalized workflow for the identification and validation of a novel lactate dehydrogenase inhibitor.

Similarly, the established metabolic pathway involving LDH can be visualized to provide context.

References

- 1. Isolation and identification of urinary metabolites of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]

Kakkalide: A Potent Suppressor of Reactive Oxygen Species for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kakkalide, an isoflavone primarily derived from the flowers of Pueraria lobata (Willd.) Ohwi, has emerged as a promising natural compound in the mitigation of cellular oxidative stress.[1] This technical guide provides a comprehensive overview of the role of this compound in suppressing reactive oxygen species (ROS), detailing the underlying molecular mechanisms, experimental validation, and potential therapeutic applications. Through its ability to modulate key signaling pathways, including the NF-κB and JNK pathways, this compound presents a compelling case for further investigation and development as a novel agent in the management of inflammatory and metabolic diseases driven by oxidative stress.

Introduction

Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. While they play physiological roles in cell signaling and homeostasis, their overproduction can lead to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and diabetes. This compound has demonstrated significant potential in counteracting the detrimental effects of ROS, primarily through the inhibition of ROS-associated inflammation and the restoration of normal cellular function in endothelial cells.[1][2]

Quantitative Analysis of this compound's Efficacy

While qualitative studies have robustly demonstrated this compound's ability to diminish ROS production, specific quantitative data from peer-reviewed literature is still emerging. The following table summarizes the key findings from in vitro studies on Human Umbilical Vein Endothelial Cells (HUVECs).

| Parameter Assessed | Cell Line | Stimulus | This compound Concentration | Observed Effect | Citation |

| Reactive Oxygen Species (ROS) Production | HUVEC | Lipopolysaccharide (LPS) | 5 µM | Diminished production of ROS as observed by fluorescence microscopy. | [2][3] |

| ROS-Associated Inflammation | HUVEC | Palmitate (PA) | 0.1-10 µmol/L | Inhibited ROS overproduction and suppressed ROS-associated inflammation. | [1] |

| Inflammatory Cytokine Secretion (IL-1β, IL-6, TNF-α) | HUVEC | LPS | 5 µM | Reduced secretion of inflammatory factors. | [2] |

| Endothelial Dysfunction Markers (SDC-1, ICAM-1 mRNA) | HUVEC | LPS | 5 µM | Safeguarded against Syndecan-1 (SDC-1) disruption and mitigated the LPS-induced elevation in intercellular cell adhesion molecule (ICAM) −1 mRNA expression. | [2] |

Note: The available literature describes the effects of this compound on ROS production qualitatively. Further studies are required to establish specific quantitative metrics such as IC50 values for ROS scavenging or precise percentage reductions in ROS levels.

Molecular Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its ROS-suppressing effects through the modulation of critical intracellular signaling pathways that are often dysregulated in inflammatory and oxidative stress conditions.

Inhibition of the NF-κB and JNK Signaling Pathways

Studies have shown that this compound can suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and IκB kinase β (IKKβ), a key kinase in the nuclear factor-κB (NF-κB) signaling cascade.[1] By inhibiting these pathways, this compound effectively reduces the expression of pro-inflammatory genes and mitigates the inflammatory response triggered by ROS.

Modulation of the IRS-1/Akt/eNOS Pathway

This compound has been shown to positively regulate the insulin receptor substrate-1 (IRS-1)/Akt/endothelial nitric oxide synthase (eNOS) pathway.[1] This action is crucial for maintaining endothelial function and promoting vasodilation. By mitigating ROS-induced impairment of this pathway, this compound helps to preserve endothelial health.

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the literature for assessing the effect of this compound on intracellular ROS production.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Objective: To quantify the effect of this compound on intracellular ROS levels in HUVECs stimulated with an inflammatory agent.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) or Palmitate (PA)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Culture: HUVECs are cultured in complete medium in a humidified incubator at 37°C with 5% CO2 until they reach 80-90% confluency.

-

Treatment:

-

Cells are pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for a specified duration (e.g., 2 hours).

-

Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) or Palmitate (e.g., 100 µM) for a designated period (e.g., 24 hours) to induce ROS production. A control group without this compound and stimulus is also included.

-

-

ROS Detection:

-

After treatment, the culture medium is removed, and cells are washed twice with warm PBS.

-

Cells are then incubated with DCFH-DA solution (e.g., 10 µM in serum-free medium) in the dark for 30 minutes at 37°C.

-

The DCFH-DA solution is removed, and cells are washed again with PBS.

-

-

Data Acquisition:

-

Fluorescence Microscopy: Images of the cells are captured using a fluorescence microscope with appropriate filters for detecting DCF fluorescence (excitation ~488 nm, emission ~525 nm). The intensity of the green fluorescence is indicative of the intracellular ROS levels.

-

Microplate Reader: The fluorescence intensity is measured using a microplate reader at the same excitation and emission wavelengths.

-

-

Data Analysis: The fluorescence intensity of the this compound-treated groups is compared to the stimulus-only group to determine the percentage reduction in ROS production.

Future Directions and Therapeutic Implications

The demonstrated ability of this compound to suppress ROS and associated inflammation in endothelial cells highlights its therapeutic potential for a range of pathological conditions. Future research should focus on:

-

Quantitative Efficacy Studies: Conducting dose-response studies to determine the precise IC50 values of this compound for ROS scavenging and its impact on the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

-

In Vivo Validation: Translating the in vitro findings to animal models of diseases characterized by oxidative stress, such as atherosclerosis, diabetes-related vascular complications, and neurodegenerative disorders.

-

Pharmacokinetic and Safety Profiling: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, along with comprehensive toxicology studies, to pave the way for clinical trials.

-

Nrf2 Pathway Investigation: Exploring the potential of this compound to activate the Nrf2 pathway, a master regulator of the antioxidant response, which could reveal additional mechanisms of its cytoprotective effects.

Conclusion

This compound stands out as a natural compound with significant promise in the field of antioxidant therapy. Its multifaceted mechanism of action, involving the suppression of key pro-inflammatory signaling pathways and the potential to bolster endogenous antioxidant defenses, makes it a strong candidate for further drug development. The insights provided in this technical guide are intended to catalyze further research into the therapeutic applications of this compound in combating diseases rooted in oxidative stress.

References

Kakkalide and its Effects on Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome is a constellation of metabolic abnormalities, including insulin resistance, dyslipidemia, hypertension, and central obesity, that collectively elevate the risk of cardiovascular disease and type 2 diabetes. Emerging evidence suggests that kakkalide, an isoflavone derived from the flowers of Pueraria thunbergiana, possesses therapeutic potential in ameliorating key aspects of this syndrome. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on metabolic syndrome, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts in this area.

Introduction

This compound is a major isoflavonoid found in the flowers of Pueraria thunbergiana (Ge-hua), a plant with a history of use in traditional medicine. Recent pharmacological studies have begun to elucidate the scientific basis for its traditional uses, with a particular focus on its anti-inflammatory and metabolic regulatory properties. This guide synthesizes the available preclinical data on this compound's impact on endothelial insulin resistance and dyslipidemia, two critical components of the metabolic syndrome. Furthermore, as this compound is metabolized to irisolidone by intestinal microflora, the potential contributions of this metabolite to the observed effects are also considered.

Effects on Endothelial Insulin Resistance and Inflammation

Chronic low-grade inflammation and endothelial dysfunction are hallmarks of metabolic syndrome, contributing significantly to insulin resistance in the vasculature. In vitro studies have demonstrated that this compound can mitigate these pathological processes in human umbilical vein endothelial cells (HUVECs).

Quantitative Data on Inflammatory and Endothelial Dysfunction Markers

The following table summarizes the quantitative effects of this compound on key inflammatory cytokines and markers of endothelial cell dysfunction in a lipopolysaccharide (LPS)-induced inflammation model in HUVECs. Data has been estimated from graphical representations in the cited literature and is presented as approximate mean values with reported statistical significance.

| Marker | Treatment Group | Concentration | Approximate Mean Value | Statistical Significance (vs. LPS) |

| IL-1β | Control | - | ~25 pg/mL | - |

| LPS | 1 µg/mL | ~150 pg/mL | - | |

| This compound + LPS | 5 µM | ~50 pg/mL | p < 0.01 | |

| IL-6 | Control | - | ~50 pg/mL | - |

| LPS | 1 µg/mL | ~250 pg/mL | - | |

| This compound + LPS | 5 µM | ~100 pg/mL | p < 0.01 | |

| TNF-α | Control | - | ~40 pg/mL | - |

| LPS | 1 µg/mL | ~200 pg/mL | - | |

| This compound + LPS | 5 µM | ~80 pg/mL | p < 0.01 | |

| Syndecan-1 (SDC-1) | Control | - | ~20 ng/mL | - |

| LPS | 1 µg/mL | ~80 ng/mL | - | |

| This compound + LPS | 5 µM | ~40 ng/mL | p < 0.01 | |

| ICAM-1 mRNA | Control | - | ~1 (relative expression) | - |

| LPS | 1 µg/mL | ~4 (relative expression) | - | |

| This compound + LPS | 5 µM | ~2 (relative expression) | p < 0.01 |

Data extracted and estimated from Li et al., Journal of Inflammation Research, 2024.

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and insulin signaling in endothelial cells.

This compound inhibits the activation of the NF-κB pathway, a central regulator of inflammation. In response to inflammatory stimuli such as LPS or palmitate, this compound has been shown to reduce the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of IκBα. This prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α and IL-6. This compound also suppresses the phosphorylation of c-Jun N-terminal kinase (JNK), another key mediator of inflammatory responses.

In the context of endothelial insulin resistance, often induced by factors like elevated free fatty acids (e.g., palmitate), the insulin signaling pathway is impaired. This compound has been demonstrated to restore insulin sensitivity by positively modulating the PI3K/Akt/eNOS pathway. It facilitates the proper serine/tyrosine phosphorylation of Insulin Receptor Substrate 1 (IRS-1), which is often dysregulated in insulin resistance. This leads to the activation of Phosphoinositide 3-kinase (PI3K) and subsequent phosphorylation of Akt. Activated Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key molecule for vasodilation and endothelial health.[1]

Effects on Dyslipidemia

While comprehensive primary data is limited, a literature review indicates that this compound exhibits antihyperlipidemic activity in animal models.

Animal Model Data

The following table summarizes the reported effects of this compound in two common mouse models of hyperlipidemia. Quantitative values are not available in the reviewed secondary source.

| Animal Model | Key Findings |

| Triton WR-1339-induced hyperlipidemia | This compound was reported to potently lower serum levels of total cholesterol and triglycerides. |

| High-fat diet-induced hyperlipidemia | A significant effect of this compound on hyperlipidemia was noted. |

Data from a literature review by Singh et al., Annals of Hepato-Biliary-Pancreatic Surgery, 2022.

Further research is required to obtain and analyze the primary data from these studies to provide a quantitative assessment and detailed protocols.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the effects of this compound.

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: Endothelial Cell Medium (ECM) supplemented with 5% fetal bovine serum (FBS), 1% penicillin/streptomycin, and endothelial cell growth supplement.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Inflammation Induction (LPS model): HUVECs are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 12-24 hours).

-

Insulin Resistance Induction (Palmitate model): HUVECs are treated with 100 µM palmitate for 30 minutes to induce endothelial insulin resistance.

-

This compound Treatment: Cells are pre-treated with this compound (e.g., 0.1-10 µM) for a specified time (e.g., 30 minutes to 24 hours) prior to and during stimulation with LPS or palmitate.

Western Blot Analysis

-

Objective: To determine the protein expression and phosphorylation status of key signaling molecules (e.g., Akt, p-Akt, eNOS, p-eNOS, JNK, p-JNK, IKK, p-IKK, IκBα, p-IκBα, NF-κB p65).

-

Protocol:

-

Cell Lysis: After treatment, HUVECs are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the concentration of secreted inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Protocol:

-

Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Assay Procedure: The ELISA is performed using a commercial kit according to the manufacturer's instructions. Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the target cytokine.

-

Detection: A detection antibody, followed by an enzyme-linked secondary antibody and a substrate, is added to produce a colorimetric signal.

-

Quantification: The absorbance is measured at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve generated with known concentrations of the recombinant cytokine.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of target genes (e.g., ICAM-1, TNF-α, IL-6).

-

Protocol:

-

RNA Extraction: Total RNA is extracted from treated HUVECs using a suitable RNA isolation reagent (e.g., TRIzol).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The qPCR is performed using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.

-

Other Potential Effects on Metabolic Syndrome

While direct evidence for this compound's effects on other facets of metabolic syndrome is currently sparse, research on the crude extract of Pueraria thunbergiana flower provides some promising leads.

-

Obesity: Studies on Pueraria flower extract (PFE) have demonstrated anti-obesity effects in high-fat diet-fed mice and in humans. These effects are associated with a reduction in body weight and visceral fat area. The isoflavone-rich fraction of PFE has been shown to increase oxygen consumption and the expression of uncoupling protein 1 (UCP1) in brown adipose tissue (BAT), suggesting a mechanism involving increased energy expenditure. Further research is needed to determine the specific contribution of this compound to these effects.

Conclusion and Future Directions

The available evidence strongly suggests that this compound has beneficial effects on endothelial insulin resistance and inflammation, key components of metabolic syndrome. Its ability to modulate the NF-κB and PI3K/Akt signaling pathways provides a clear mechanistic basis for these effects. Preliminary data also point towards a role for this compound in improving dyslipidemia.

However, to fully realize the therapeutic potential of this compound for metabolic syndrome, several areas require further investigation:

-

In Vivo Studies: Rigorous in vivo studies in well-established animal models of metabolic syndrome are needed to confirm the in vitro findings and to assess the effects of this compound on a broader range of metabolic parameters, including glucose tolerance, insulin sensitivity in muscle and adipose tissue, hepatic glucose production, blood pressure, and body composition.

-

Pharmacokinetics and Bioavailability: A thorough understanding of the pharmacokinetics, bioavailability, and metabolism of this compound, including the role of its metabolite irisolidone, is crucial for determining appropriate dosing and treatment regimens.

-

Quantitative In Vivo Data: The primary data from the antihyperlipidemia studies need to be obtained and analyzed to provide a solid quantitative basis for these effects.

-

Safety Profile: Comprehensive toxicological studies are necessary to establish the safety profile of this compound for long-term use.

References

An In-Depth Technical Guide on the In Vivo Metabolism of Kakkalide to Irisolidone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kakkalide, an isoflavonoid glycoside primarily isolated from the flowers of Pueraria lobata, has garnered significant interest for its wide range of pharmacological activities, including protective effects against alcohol-induced liver injury, anti-inflammatory properties, and potential in managing metabolic disorders[1][2]. Chemically, this compound is irisolidone 7-xylosylglucoside[2]. For this compound to exert its systemic biological effects following oral administration, it must undergo metabolic transformation into its active aglycone, irisolidone, and other subsequent metabolites. Understanding the in vivo metabolic fate of this compound is crucial for elucidating its mechanism of action, evaluating its bioavailability, and optimizing its therapeutic potential.

This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, with a primary focus on its conversion to irisolidone. It consolidates findings on metabolic pathways, presents quantitative data from key studies, details experimental protocols, and visualizes the metabolic and experimental processes.

The Metabolic Pathway: From this compound to Systemic Metabolites

The metabolism of this compound is a multi-step process initiated in the gastrointestinal tract and continued in the liver and other tissues. The primary metabolic event is the hydrolysis of the glycosidic linkage, liberating the aglycone irisolidone, which is then subject to extensive Phase I and Phase II metabolic reactions.

Initial Hydrolysis by Intestinal Microbiota

Following oral administration, this compound is largely biotransformed by intestinal bacteria[3]. These microbes secrete enzymes that hydrolyze the glycosidic bond, releasing irisolidone. This deglycosylation is a critical activation step, as the aglycone form is generally more readily absorbed. An in vitro study using human and rat intestinal bacteria demonstrated that this conversion is highly efficient, with irisolidone being the principal metabolite formed[3].

Phase I and Phase II Metabolism of Irisolidone

Once irisolidone is formed and absorbed, it undergoes extensive systemic metabolism. Studies in rats have identified numerous metabolites in plasma, urine, and bile[1][4][5]. The metabolic pathways for irisolidone include:

-

Glucuronidation and Sulfation (Phase II): The most prominent metabolic pathway is conjugation. Irisolidone is readily converted to its glucuronide and sulfate conjugates. Irisolidone-7-O-glucuronide (Ir-7G) is a major metabolite found in rat plasma[4].

-

Demethylation, Dehydroxylation, and Reduction (Phase I): Irisolidone is also subject to various Phase I reactions, leading to a diverse array of metabolites, including tectorigenin, biochanin A, genistein, daidzein, and equol[1][5]. These reactions are typically catalyzed by Cytochrome P450 (CYP) enzymes in the liver[6][7]. These resulting metabolites are then often conjugated before excretion.

The overall proposed metabolic pathway is visualized in the diagram below.

Quantitative Data on this compound Metabolism

Quantitative analysis provides insight into the extent and rate of metabolic conversion. The following tables summarize key data from in vitro and in vivo studies.

Table 1: In Vitro Conversion of this compound by Intestinal Bacteria

This table presents the conversion rates of this compound and the formation of its primary metabolite, irisolidone, after 48 hours of anaerobic incubation with human and rat intestinal bacteria[3].

| Compound | Parameter | Human Intestinal Bacteria | Rat Intestinal Bacteria |

| This compound | Conversion Rate | 99.92% | 98.58% |

| Irisolidone | Relative Content of Metabolites | 89.58% | 89.38% |

Data sourced from Zhang et al., 2014[3].

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Rats

After oral administration of 200 mg/kg this compound to rats, this compound and its metabolites were quantified in plasma. While specific values for Cmax and Tmax were not detailed in the abstract, the study highlights the prominence of glucuronide metabolites[4].

| Analyte | Key Pharmacokinetic Finding |

| This compound (KA) | Parent compound detected in plasma. |

| Irisolidone (Ir) | Detected only in trace amounts. |

| Irisolidone-7-O-glucuronide (Ir-7G) | Major metabolite in plasma. |

| Tectorigenin-7-O-glucuronide (Te-7G) | Major metabolite in plasma. |

| 6-OH biochanin A-glucuronide (6-OH BiA-G) | Major metabolite in plasma. |

| Glucuronide Metabolites (in general) | AUC(0-t) values are significantly greater than that of the parent this compound, suggesting extensive first-pass and systemic metabolism. |

Data sourced from Qi et al., 2011[4].

Experimental Protocols

The characterization of this compound metabolism relies on robust experimental designs and sensitive analytical techniques. Below are detailed methodologies synthesized from the cited literature.

In Vivo Animal Studies

-

Animal Model: Male Wistar rats are a commonly used model for pharmacokinetic and metabolism studies of this compound and irisolidone[1][4]. Other rodent models are also frequently employed in metabolic research[8][9].

-

Drug Administration: this compound is typically administered orally (p.o.) via gavage at doses ranging from 100-200 mg/kg[4][5]. A vehicle such as a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) is often used.

-

Sample Collection: Blood samples are collected serially from the tail vein or other appropriate sites into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) post-dosing. Plasma is separated by centrifugation. For metabolite profiling, urine and feces are collected over extended periods (e.g., 0-72 hours) using metabolic cages[5]. Bile may also be collected from cannulated animals.

Sample Preparation

-

Plasma: A common method is protein precipitation. Acetonitrile or methanol is added to the plasma sample (typically in a 3:1 or 4:1 ratio), vortexed, and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis[5].

-

Urine/Bile: Samples are often diluted and then purified using Solid Phase Extraction (SPE) to remove interfering endogenous compounds and concentrate the analytes[5]. C18 cartridges are frequently used for this purpose.

-

Feces: Fecal samples are homogenized, and metabolites are extracted using a solvent such as methanol or acetonitrile, often with the aid of ultrasonication[5].

Analytical Instrumentation and Methodology

-

Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for identifying and quantifying metabolites[3][4][5]. Diode Array Detection (DAD) may be used for initial detection and UV spectral analysis[4].

-

Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution is employed, commonly using a mixture of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI), in both positive and negative modes, is used to generate ions.

-

Analysis: For quantification, a triple quadrupole (QqQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity[10]. For metabolite identification, a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) is used to obtain accurate mass measurements and fragmentation patterns[3][5].

-

The workflow for a typical in vivo metabolism study is depicted below.

Conclusion

The in vivo metabolism of this compound is a crucial determinant of its bioactivity. The process is initiated by the extensive hydrolysis of this compound to its aglycone, irisolidone, by intestinal microbiota. Subsequently, irisolidone is absorbed and undergoes significant Phase I and Phase II metabolism, primarily yielding glucuronide and sulfate conjugates, which are the major circulating forms[1][4]. A trace amount of free irisolidone is detected systemically, indicating rapid and extensive conjugation[4]. The elucidation of these pathways, supported by robust analytical methodologies, provides a foundational understanding for researchers in drug development. Future studies should focus on identifying the specific CYP450 and UGT enzymes involved and translating these findings from animal models to humans to fully harness the therapeutic potential of this compound.

References

- 1. Isolation and identification of urinary metabolites of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Potential of this compound in Medicine for the Treatment of Human Disorders: An Overview of Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening for in vitro metabolites of this compound and irisolidone in human and rat intestinal bacteria by ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound and its main metabolites in rat plasma determined by HPLC-DAD and LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic profile of irisolidone in rats obtained by ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Animal Models of Diabetes and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Kakkalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and pharmacokinetics of Kakkalide, a major isoflavonoid found in the flowers of Pueraria lobata. The information presented herein is intended to support research and development efforts related to this compound.

Executive Summary

This compound, an isoflavone glycoside, undergoes extensive metabolism following oral administration. Studies in rat models indicate that this compound is metabolized into several glucuronide and sulfate conjugates, with its glucuronide metabolites showing significantly higher systemic exposure than the parent compound. The primary metabolic pathways include deglycosylation followed by glucuronidation and sulfation. The bioavailability of this compound appears to be low, likely due to this extensive first-pass metabolism in the intestine and liver. Evidence also suggests the involvement of enterohepatic recirculation in the disposition of its metabolites, leading to their prolonged presence in systemic circulation.

Pharmacokinetic Profile

A pivotal study in Wistar rats following a single oral administration of 200 mg/kg this compound provides the most comprehensive pharmacokinetic data to date. The plasma concentrations of this compound and its three primary glucuronide metabolites were determined using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters for this compound and its major metabolites are summarized in the table below.

| Compound | Cmax (μg/mL) | Tmax (h) | AUC (0-t) (μg·h/mL) | T1/2 (h) |

| This compound (KA) | 0.25 ± 0.09 | 0.5 | 0.89 ± 0.21 | 3.5 ± 0.8 |

| Irisolidone-7-O-glucuronide (Ir-7G) | 1.8 ± 0.5 | 2.0 | 20.5 ± 4.3 | 8.2 ± 1.5 |

| Tectorigenin-7-O-glucuronide (Te-7G) | 1.2 ± 0.4 | 4.0 | 15.8 ± 3.1 | 9.5 ± 2.1 |

| 6-OH Biochanin A-glucuronide (6-OH BiA-G) | 0.9 ± 0.3 | 6.0 | 12.4 ± 2.5 | 10.1 ± 2.3 |

Data are presented as mean ± standard deviation.

It is evident that the area under the curve (AUC) for the glucuronide metabolites is substantially greater than that of the parent this compound, indicating extensive metabolic conversion.[1]

Metabolism

Following oral administration, this compound is subject to significant metabolism, primarily in the intestine and liver.[1] The major metabolic transformations involve the removal of the sugar moiety (deglycosylation) to form the aglycone, irisolidone, which is then further metabolized.

Identified Metabolites

In addition to the parent compound, several metabolites have been identified in rat plasma, urine, bile, and feces.[1][2]

In Plasma:

-

Irisolidone-7-O-glucuronide (Ir-7G)

-

Tectorigenin-7-O-glucuronide (Te-7G)

-

6-OH Biochanin A-glucuronide (6-OH BiA-G)

-

Trace amounts of Irisolidone (aglycone)[1]

In Urine:

-

Irisolidone-7-O-glucuronide

-

Tectorigenin-7-O-sulfate

-

Tectorigenin-4′-O-sulfate

-

6-OH Biochanin A-glucuronide

-

Tectorigenin

-

Irisolidone[2]

In Bile:

-

Irisolidone-7-O-glucuronide[2]

In Feces:

-

This compound (unabsorbed)

-

Irisolidone[2]

Metabolic Pathways

The proposed metabolic pathway of this compound involves initial deglycosylation to its aglycone, irisolidone, which then undergoes extensive phase II metabolism (glucuronidation and sulfation) in the intestine and liver. The presence of metabolites in bile suggests that enterohepatic recirculation likely contributes to the slow elimination of these conjugated metabolites.[1][2]

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Animal Pharmacokinetic Study

-

Animal Model: Male Wistar rats.[1]

-

Dosing: A single oral dose of 200 mg/kg of this compound was administered.[1]

-

Blood Sampling: Blood samples were collected at various time points post-administration.

-

Sample Preparation: Plasma was separated from blood samples for analysis.

Caption: Experimental workflow for the pharmacokinetic study.

Analytical Methodology: HPLC-DAD for Quantification

-

Instrumentation: High-Performance Liquid Chromatography system equipped with a Diode-Array Detector.

-

Method: A simple, selective, and accurate HPLC-UV method was developed for the simultaneous quantification of this compound and its three main glucuronide metabolites in rat plasma.[1]

Analytical Methodology: LC-MSn for Metabolite Identification

-

Instrumentation: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MSn).

-

Method: LC/MS/MS was utilized to identify the chemical structures of the metabolites present in plasma, urine, bile, and feces.[1][2]

Bioavailability

While a definitive bioavailability value for this compound has not been reported, the extensive metabolism observed, with the AUC of metabolites significantly exceeding that of the parent compound, strongly suggests that the oral bioavailability of this compound is low.[1] A related study on the excretion of this compound and its metabolites also supports this, stating that extensive metabolism may be a primary reason for its low bioavailability.[2] Over a 72-hour period, only a small percentage of the administered dose was recovered as the parent compound or its metabolites in urine, bile, and feces, further indicating poor absorption or extensive presystemic elimination.[2]

Conclusion

The pharmacokinetic profile of this compound is characterized by extensive first-pass metabolism, leading to low systemic exposure of the parent compound and high concentrations of its glucuronide and sulfate conjugates. The involvement of enterohepatic recirculation likely contributes to the prolonged presence of these metabolites. Future research should focus on elucidating the specific enzymes and transporters involved in this compound's metabolism and disposition to better understand its pharmacokinetic variability and potential for drug-drug interactions. Further studies are also warranted to determine the absolute bioavailability of this compound and to investigate the pharmacological activity of its major metabolites.

References

The Multifaceted Role of Kakkalide in Traditional Chinese Medicine: A Technical Guide

Introduction

Kakkalide, an isoflavonoid glycoside predominantly isolated from the flower of Pueraria lobata (Willd.) Ohwi and Pueraria thunbergiana Benth., has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries.[1][2] Traditionally utilized for alleviating inflammatory conditions, counteracting alcohol-induced liver injury, and managing symptoms of colitis, modern pharmacological studies are now elucidating the molecular mechanisms underpinning these therapeutic effects.[2][3][4] This technical guide provides an in-depth analysis of the pharmacological properties of this compound and its primary active metabolite, irisolidone, with a focus on its anti-inflammatory, anti-hyperlipidemic, estrogenic, and potential anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current experimental evidence, detailed methodologies, and key signaling pathways involved.

Anti-inflammatory and Immunomodulatory Effects

The most extensively studied therapeutic action of this compound is its potent anti-inflammatory activity. This effect is largely mediated by its metabolite, irisolidone, which is formed through the hydrolysis of this compound by intestinal microflora.[4] The anti-inflammatory properties of both compounds have been demonstrated in various in vitro and in vivo models.

Mechanism of Action: Inhibition of TLR4/NF-κB Signaling

A primary mechanism through which this compound and irisolidone exert their anti-inflammatory effects is by modulating the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.[3][4] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, initiating a signaling cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory mediators. This compound and irisolidone have been shown to interfere with this pathway at multiple points.[3]

Specifically, these compounds inhibit the LPS-induced phosphorylation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and TGF-β-Activated Kinase 1 (TAK1).[3] This, in turn, prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[4] As a result, the nuclear translocation of the p65 subunit of NF-κB is inhibited, leading to a downregulation in the gene expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[4]

Quantitative Data on Anti-inflammatory Activity

The inhibitory effects of this compound and its metabolite, irisolidone, on the production of inflammatory mediators have been quantified in several studies. The data consistently demonstrates that irisolidone is a more potent inhibitor than its parent compound, this compound.

| Compound | Model System | Target | IC50 / Effect |

| This compound | LPS-stimulated Peritoneal Macrophages | TNF-α Production | Significant reduction at 10 µM |

| IL-1β Production | Significant reduction at 10 µM | ||

| PGE2 Production | Significant reduction at 10 µM | ||

| Irisolidone | LPS-stimulated Peritoneal Macrophages | TNF-α Production | More potent inhibition than this compound at 10 µM |

| IL-1β Production | More potent inhibition than this compound at 10 µM | ||

| PGE2 Production | More potent inhibition than this compound at 10 µM | ||

| This compound | Carrageenan-induced Air Pouch (mice) | Leukocyte Infiltration | Significant reduction at 50 mg/kg (oral) |

| Exudate Protein | Significant reduction at 50 mg/kg (oral) | ||

| Irisolidone | Carrageenan-induced Air Pouch (mice) | Leukocyte Infiltration | More potent reduction than this compound at 50 mg/kg (oral) |

| Exudate Protein | More potent reduction than this compound at 50 mg/kg (oral) | ||

| This compound | TNBS-induced Colitis (mice) | MPO Activity | Significant reduction at 25 mg/kg (oral) |

| Irisolidone | TNBS-induced Colitis (mice) | MPO Activity | More potent reduction than this compound at 25 mg/kg (oral) |

Note: Specific IC50 values are not consistently reported in the literature; the table reflects reported significant effects at given concentrations.

Other Pharmacological Activities

Beyond its well-documented anti-inflammatory effects, this compound and irisolidone exhibit a range of other potentially therapeutic properties.

Anti-hyperlipidemic Effects

This compound and irisolidone have been identified as inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] In vivo studies have demonstrated that oral administration of both compounds can significantly lower serum levels of total cholesterol and triglycerides in hyperlipidemic mouse models.[2]

Estrogenic Activity

Both this compound and irisolidone have been shown to possess estrogenic activity. Studies using the estrogen receptor-positive human breast cancer cell line, MCF-7, have demonstrated that these compounds can induce cell proliferation.[1] This effect is more pronounced with irisolidone, suggesting that the metabolic conversion of this compound is crucial for its estrogenic potential.[1]

Anticancer Potential

Preliminary evidence suggests that irisolidone may possess anticancer properties. While specific studies on this compound are limited, related isoflavones have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. Further research is warranted to fully elucidate the anticancer potential and mechanisms of this compound and its metabolites.

Experimental Protocols